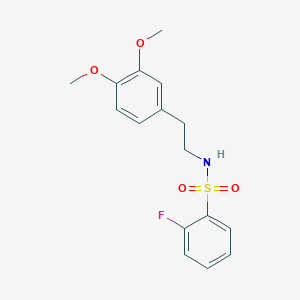

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

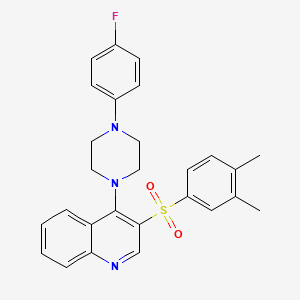

The compound “N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom and a sulfonamide group, as well as a phenethyl group substituted with two methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .科学的研究の応用

Synthesis Applications

Asymmetric Synthesis and Fluorination Reactions

N-Fluorobenzenesulfonimide derivatives, closely related to N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide, have been employed in asymmetric synthesis and electrophilic fluorination reactions. For example, enantiomerically pure 3'-fluorothalidomide was synthesized using enantiodivergent electrophilic fluorination, demonstrating the utility of these compounds in producing chiral molecules with high enantiomeric excess (Yamamoto et al., 2011). Similarly, N-fluorobenzenesulfonamide was fine-tuned for enantioselective fluorination of 2-oxindoles, highlighting its versatility in synthetic chemistry (Wang et al., 2014).

Biological Applications

Anticancer Activities

Studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (KCN1) showed significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its development as a therapeutic agent (Wang et al., 2012).

Pharmacological Potential

COX-2 Inhibition

Sulfonamide derivatives, such as JTE-522, a selective cyclooxygenase-2 (COX-2) inhibitor, have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. This highlights the compound's potential in the treatment of diseases where COX-2 plays a significant role (Li et al., 2002).

作用機序

Target of Action

A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a multifunctional cytokine that regulates cell growth, differentiation, and immune responses.

Mode of Action

Based on the action of the structurally similar compound tjn-331, it can be inferred that it might act by suppressing the production of tgf-β1 . This suppression could potentially inhibit the signaling pathways associated with TGF-β1, thereby affecting cellular processes regulated by this cytokine.

Result of Action

Based on the action of the structurally similar compound tjn-331, it can be inferred that the compound might have an effect on cellular processes regulated by tgf-β1, such as cell growth and differentiation .

Safety and Hazards

将来の方向性

The future directions for research on this compound would likely involve further investigation into its potential biological activities and applications. This could include testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a drug if it shows promising activity .

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLLOQNFENSFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)